6-Oxopiperidine-2-carboxylate

Biomarker quantification Pyridoxine-dependent epilepsy Lysine metabolism disorder

For LC-MS/MS labs, this 6-oxopiperidine-2-carboxylate is a stable, validated standard for PDE diagnostics with 2-year room-temperature stability. Medicinal chemists should procure the (S)-enantiomer for carboxymethylproline synthase β-lactam synthesis. Material scientists must use the trans-isomer for stereoregular polyamide polymerization, as cis-isomers fail to propagate. Choose based on unique application-specific stereochemistry.

Molecular Formula C6H8NO3-
Molecular Weight 142.13 g/mol
Cat. No. B1261032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxopiperidine-2-carboxylate
Synonyms6-OPCA
6-oxopiperidine-2-carboxylate
6-oxopiperidine-2-carboxylic acid
Molecular FormulaC6H8NO3-
Molecular Weight142.13 g/mol
Structural Identifiers
SMILESC1CC(NC(=O)C1)C(=O)[O-]
InChIInChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/p-1
InChIKeyFZXCPFJMYOQZCA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxopiperidine-2-carboxylate CAS 3770-22-7: Core Structural and Pharmacological Baseline for Research Procurement


6-Oxopiperidine-2-carboxylate (6-OPCA; CAS 3770-22-7), also designated 6-ketopiperidine-2-carboxylate or 6-oxopipecolic acid, is a monocarboxylic acid anion representing the conjugate base of 6-ketopiperidine-2-carboxylic acid and constitutes the predominant species at physiological pH 7.3 [1]. This nitrogen-containing heterocyclic compound (molecular formula C₆H₉NO₃; molecular weight 143.14 g/mol) features a six-membered piperidine ring substituted with a keto group at position 6 and a carboxylic acid group at position 2 . As a central intermediate in lysine metabolism, it participates in the pipecolate pathway and serves as a critical building block in the synthesis of antibiotics, enzyme inhibitors, and stereoregular polyamides [2].

Why Generic Pipecolic Acid or Alternative Piperidine-2-carboxylates Cannot Substitute for 6-Oxopiperidine-2-carboxylate in Research Applications


Generic substitution fails because 6-oxopiperidine-2-carboxylate possesses a structurally unique δ-lactam configuration with an oxo group at position 6 that fundamentally alters its chemical reactivity, metabolic fate, and molecular recognition properties compared to unsubstituted pipecolic acid (piperidine-2-carboxylic acid) or other piperidine carboxylate analogs . The 6-oxo substitution creates a cyclic amide (lactam) rather than a secondary amine, transforming the ring conformation, hydrogen-bonding capacity, and the equilibrium between open-chain α-aminoadipate δ-semialdehyde and the cyclic lactam form—a dynamic not present in pipecolic acid [1]. Furthermore, the compound exhibits distinct stereochemical requirements for specific applications: (S)-6-oxopiperidine-2-carboxylic acid serves as a substrate for carboxymethylproline synthase-catalyzed β-lactam synthesis, whereas the (R)-enantiomer demonstrates different reactivity profiles and is not interchangeable in stereoselective applications . Without the 6-oxo functional group, the compound loses its capacity to function as a diagnostic biomarker for pyridoxine-dependent epilepsy and its utility as a precursor for stereoregular polyamides via bicyclic dilactam intermediates [2].

6-Oxopiperidine-2-carboxylate Quantitative Differentiation Evidence: Comparative Data for Informed Procurement Decisions


6-Oxopiperidine-2-carboxylate as a Quantitative Diagnostic Biomarker for Pyridoxine-Dependent Epilepsy: Comparative Concentration Data Versus Healthy Controls

6-Oxopiperidine-2-carboxylate accumulates to diagnostically significant concentrations in the urine of pyridoxine-dependent epilepsy (PDE) patients, with mean urinary levels ranging from 156.8 to 440.0 μmol/mg creatinine, providing a quantitative basis for differential diagnosis and therapeutic monitoring . Plasma concentrations in PDE patients range from 2.7 to 4.1 μmol/mg creatinine, with CSF levels also detectable . In contrast, pipecolic acid (piperidine-2-carboxylic acid)—a structurally related compound lacking the 6-oxo substitution—exhibits different accumulation patterns and does not provide equivalent diagnostic specificity for PDE [1]. Additionally, a separate clinical metabolomics study identified 6-oxopiperidine-2-carboxylate as significantly associated with lysine metabolism alterations (coefficient = 0.62, p = 0.003 in discovery cohort; combined p < 0.001 in replication analysis), confirming its specific metabolic pathway association that distinguishes it from other amino acid metabolites [2].

Biomarker quantification Pyridoxine-dependent epilepsy Lysine metabolism disorder

Stereochemical Differentiation: (S)-6-Oxopiperidine-2-carboxylic Acid Versus (R)-Enantiomer in Enzyme-Catalyzed Synthesis Applications

The (S)-enantiomer of 6-oxopiperidine-2-carboxylic acid (CAS 34622-39-4; purity ≥95.0% HPLC, water content ≤5.0%) serves as a specific substrate for carboxymethylproline synthase-catalyzed cyclization reactions to produce functionalized β-lactam N-heterocycles, whereas the (R)-enantiomer (CAS 72002-30-3) does not serve as a substrate for this enzyme system . This stereochemical requirement is absolute for β-lactam antibiotic precursor synthesis applications. The (S)-enantiomer additionally enables the synthesis of Pro-(S)-C5 branched [4.3.1] aza-amide bicycles as FK506-binding protein inhibitors and the production of optically pure hydroxymethyl lactams via LiBH₄ reduction of ethyl (S)-2-(6-oxopiperidin-2-yl)acetate .

Chiral synthesis β-Lactam antibiotics Carboxymethylproline synthase

Chemical Stability Advantage: 6-Oxopiperidine-2-carboxylate Shelf Life Versus Δ¹-Piperideine-6-carboxylate Under Ambient Storage Conditions

6-Oxopiperidine-2-carboxylate (as the acid form) demonstrates 2-year stability from date of purchase when stored as supplied at room temperature, with DMSO or DMF solutions stable for up to 3 months at -20°C . A comparative stability study highlighted that 6-oxopiperidine-2-carboxylate exhibits significantly lower degradation rates at room temperature compared to Δ¹-piperideine-6-carboxylate (also known as (S)-1-piperideine-6-carboxylate or P6C), a closely related cyclic intermediate in the same lysine metabolic pathway that undergoes rapid spontaneous interconversion with its open-chain form α-aminoadipate δ-semialdehyde under physiological conditions [1]. The enhanced stability of 6-oxopiperidine-2-carboxylate is attributed to its saturated δ-lactam structure, which lacks the imine functionality present in Δ¹-piperideine-6-carboxylate that renders the latter prone to hydrolysis and oxidation .

Compound stability Storage optimization Analytical reference standards

Polymer Precursor Functionality: cis- vs. trans-5-Amino-6-oxopiperidine-2-carboxylate Differential Polymerization Behavior

The trans isomer of activated 5-amino-6-oxopiperidine-2-carboxylate esters undergoes base-catalyzed polymerization to form polymeric materials, whereas the corresponding cis isomer does not polymerize under identical conditions, instead forming discrete dimeric species [1]. Specifically, base treatment of the trans activated ester led to polymer formation, while the cis activated ester yielded only dimers without chain propagation [1]. ¹H NMR spectral analysis confirmed that cis- and trans-Apc monomers adopt distinct low-energy pseudo-chair conformations as validated by B3PW91/6-31G* density functional theory calculations, with H-H coupling constants consistent with these conformational differences [1]. Additionally, 2D NMR spectra of the oligomers showed no evidence for β-turn formation in DMSO-d₆ [1].

Stereoregular polyamides Bicyclic dilactam synthesis Peptide mimetics

6-Oxopiperidine-2-carboxylate: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Clinical Metabolomics: Quantitative LC-MS/MS Reference Standard for Pyridoxine-Dependent Epilepsy Diagnosis

Clinical biochemistry and metabolomics laboratories should prioritize 6-oxopiperidine-2-carboxylate as a quantitative reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of urine, plasma, and CSF samples from patients suspected of pyridoxine-dependent epilepsy (PDE). The compound accumulates to diagnostically significant concentrations (urine: 156.8–440.0 μmol/mg creatinine; plasma: 2.7–4.1 μmol/mg creatinine) in PDE patients due to deficient α-aminoadipic semialdehyde dehydrogenase activity . This application is uniquely supported by the compound's 2-year room-temperature stability and DMSO/DMF solution compatibility , enabling reliable long-term analytical method validation and inter-laboratory standardization without requiring specialized cold-chain storage infrastructure.

Stereoselective Synthesis: (S)-6-Oxopiperidine-2-carboxylic Acid for β-Lactam Antibiotic Precursor Development

Medicinal chemistry and process chemistry laboratories engaged in β-lactam antibiotic development should procure (S)-6-oxopiperidine-2-carboxylic acid (CAS 34622-39-4; ≥95.0% HPLC purity) specifically for carboxymethylproline synthase-catalyzed cyclization reactions to produce functionalized β-lactam N-heterocycles . The (S)-enantiomer additionally enables synthesis of Pro-(S)-C5 branched [4.3.1] aza-amide bicycles as FK506-binding protein inhibitors and optically pure hydroxymethyl lactams via LiBH₄ reduction . Procurement of the (R)-enantiomer (CAS 72002-30-3) is contraindicated for these specific enzyme-catalyzed applications due to stereochemical incompatibility .

Polymer and Peptide Mimetic Synthesis: trans-5-Amino-6-oxopiperidine-2-carboxylate for Stereoregular Polyamide Production

Materials science and peptide chemistry laboratories developing stereoregular polyamides or peptide mimetics should specifically procure the trans isomer of 5-amino-6-oxopiperidine-2-carboxylate activated esters for base-catalyzed polymerization applications [1]. This application is validated by direct comparative evidence: trans isomers undergo polymerization to form polymeric materials, while cis isomers produce only dimers and fail to propagate chain growth under identical conditions [1]. The conformational differences between cis and trans monomers, confirmed by DFT-optimized pseudo-chair structures and ¹H NMR coupling constants, underpin this functional divergence [1].

Metabolic Pathway Research: Lysine Catabolism Studies in Neurological Disorders

Neuroscience and metabolic research laboratories investigating the pipecolate pathway of lysine degradation in adult brain tissue should utilize 6-oxopiperidine-2-carboxylate as a pathway-specific probe and analytical standard [2]. Metabolomics studies have confirmed significant association of 6-oxopiperidine-2-carboxylate with lysine metabolism alterations (coefficient = 0.62, p = 0.003; combined p < 0.001) [3]. Unlike Δ¹-piperideine-6-carboxylate (P6C), which exists in spontaneous equilibrium with α-aminoadipate δ-semialdehyde and presents analytical challenges due to rapid interconversion, 6-oxopiperidine-2-carboxylate provides a stable, quantifiable endpoint metabolite for pathway flux analysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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